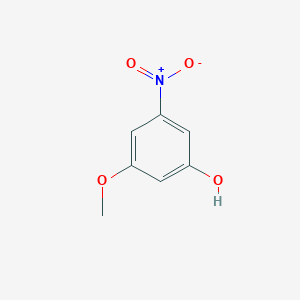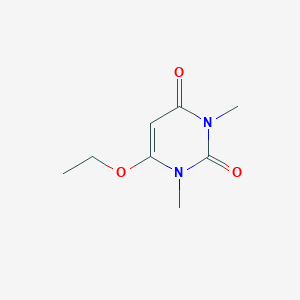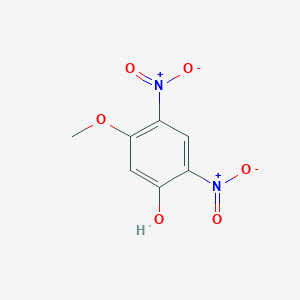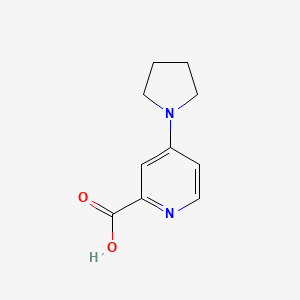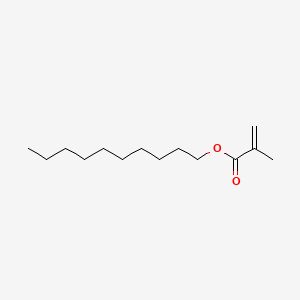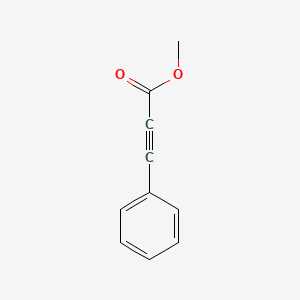
Methyl phenylpropiolate
Vue d'ensemble
Description
Methyl phenylpropiolate is a clear colorless to pale yellow liquid . It is used in the synthesis of various compounds such as bicyclohexadienes, cis-methyl cinnamate, and (E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylate derivatives .
Synthesis Analysis
This compound can be synthesized by reacting it with Fe2(CO)9 to obtain organoiron carbonyl complexes . It is also used in the synthesis of bicyclohexadienes, cis-methyl cinnamate, and (E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylate derivatives .Molecular Structure Analysis
The molecular formula of this compound is C10H8O2 . The molecular weight is 160.17 .Chemical Reactions Analysis
Organoiron carbonyl complexes are obtained by reacting this compound with Fe2(CO)9 . This reaction is used in the synthesis of various compounds .Physical And Chemical Properties Analysis
This compound has a refractive index of 1.5590 . It has a boiling point of 109-112 °C/2 mmHg . The density of this compound is 1.086 g/mL at 25 °C . It also has a molar refractivity of 45.1±0.4 cm^3 .Applications De Recherche Scientifique
Synthesis Applications
Methyl phenylpropiolate has been utilized in various synthetic applications. One such application is in the synthesis of 4-arylcoumarins, where it undergoes hydroarylation with arylboronic acids, leading to high yields of biologically active compounds (Yamamoto & Kirai, 2008). Additionally, it is involved in the oxidative carbonylation of phenylacetylene to methyl ester of phenylpropiolic acid, catalyzed by Pd(II) and Cu(I), which is significant in chemical synthesis processes (Bruk et al., 1998).
Chemical Reactions and Interactions
This compound's reactions with sulfur chlorides have been studied, revealing the formation of various compounds including Z and E isomers of dichlorocinnamic acid or its methyl ester (Lok & Ward, 1978). It also plays a role in the decarboxylative coupling of phenylpropiolic acid and aryl iodide, offering insights into reaction mechanisms in organometallic chemistry (Pyo et al., 2012).
Pharmaceutical Applications
In the pharmaceutical domain, this compound is relevant for the production of allosteric modifiers of hemoglobin, which are potential therapeutic agents for conditions like ischemia or stroke (Randad et al., 1991). It also contributes to the synthesis of 2-phenylpropionitrile, used in non-steroidal anti-inflammatory drugs (NSAIDs) (Molleti & Yadav, 2017).
Analytical Chemistry
In analytical chemistry, this compound is involved in capillary electrophoresis for the chiral resolution of certain non-steroidal anti-inflammatory drugs, showcasing its utility in analytical methodologies (Fanali & Aturki, 1995).
Safety and Hazards
Methyl phenylpropiolate is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) . It causes skin irritation and serious eye irritation . Personal protective equipment/face protection should be worn when handling this chemical .
Relevant Papers One relevant paper titled “Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper” discusses an efficient way to prepare benzyl 3-phenylpropiolates via copper-catalyzed coupling between corresponding benzyl halides and alkynoic acids under ligand-free condition .
Mécanisme D'action
Target of Action
Methyl phenylpropiolate is a chemical compound that primarily targets organoiron carbonyl complexes . These complexes play a crucial role in various chemical reactions, particularly in the field of organic synthesis .
Mode of Action
The interaction of this compound with its targets involves the formation of organoiron carbonyl complexes . This occurs when this compound reacts with Fe2(CO)9 . The resulting changes include the synthesis of various organic compounds, such as bicyclohexadienes, cis-methyl cinnamate, and (E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylate derivatives .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of organic compounds . The downstream effects of these pathways include the production of various organic compounds that can be used in further chemical reactions .
Pharmacokinetics
It’s known that the compound has a boiling point of 109-112 °c/2 mmhg and a density of 1086 g/mL at 25 °C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the synthesis of various organic compounds . These compounds can be used in further chemical reactions, contributing to the diversity and complexity of organic chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s reactivity and stability . Moreover, the presence of other chemical substances, such as Fe2(CO)9, is necessary for this compound to exert its action .
Analyse Biochimique
Biochemical Properties
Methyl phenylpropiolate plays a significant role in biochemical reactions, particularly in the synthesis of organoiron carbonyl complexes when reacted with iron carbonyls . It interacts with enzymes and proteins involved in esterification and hydrolysis reactions. For instance, it can be used in the synthesis of bicyclohexadienes and cis-methyl cinnamate, indicating its interaction with enzymes that facilitate these transformations . The nature of these interactions often involves the formation of ester bonds and the subsequent hydrolysis or further chemical modifications.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways and can alter the activity of enzymes that regulate these pathways . Additionally, this compound can impact cell signaling by interacting with signaling molecules and receptors, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . For example, it may inhibit enzymes involved in the breakdown of ester bonds, thereby prolonging the activity of ester-containing compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used as a reagent in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of metabolic processes . These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis and breakdown of ester compounds . It interacts with enzymes such as esterases and hydrolases, which facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help to localize the compound to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound can also be influenced by its chemical properties, such as solubility and affinity for different cellular components .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can interact with target biomolecules . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. For example, this compound may be directed to the endoplasmic reticulum or mitochondria, where it can participate in biochemical reactions relevant to these organelles .
Propriétés
IUPAC Name |
methyl 3-phenylprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGWPXKGINUNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197637 | |
| Record name | Phenylpropynoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4891-38-7 | |
| Record name | Phenylpropynoic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylpropynoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Phenylpropiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of methyl phenylpropiolate?
A1: this compound has the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol.
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound displays characteristic signals in various spectroscopic techniques:
- NMR: The 1H and 13C NMR spectra reveal distinct peaks corresponding to the aromatic protons, the methyl ester group, and the acetylenic carbon. [, ]
- IR: A strong absorption band around 2200 cm-1 corresponds to the carbon-carbon triple bond stretching vibration. []
Q3: How does this compound react with phosphines?
A4: this compound undergoes nucleophilic addition reactions with phosphines. The reaction proceeds via attack of the phosphine on the electron-deficient triple bond, forming a vinylphosphonium salt intermediate. [, ] This intermediate can undergo various transformations depending on the reaction conditions. For instance, in the presence of an alcohol, methanolysis can occur, leading to the formation of (Z)-methyl 2-methoxycinnamate. []
Q4: Can you elaborate on the role of this compound in [2+2] cycloaddition reactions?
A5: this compound acts as a dienophile in [2+2] cycloaddition reactions with certain dienes. For example, when irradiated with UV light in the presence of benzene, this compound forms a tetracyclo[3.3.0.02,4.03,6]octa-7-ene derivative. [] The reaction proceeds through a photochemically allowed pathway involving the excitation of the acetylene moiety. []
Q5: How does this compound behave in reactions with cyclic nitrones?
A6: this compound participates in highly stereospecific 1,3-dipolar cycloaddition reactions with cyclic nitrones. This reaction provides a pathway for the synthesis of novel heterocyclic ring systems, such as pyrrolo[1,2-b]isoxazoles. [] The regio- and stereoselectivity of the cycloaddition depend on the substituents on both the nitrone and the acetylene. []
Q6: What are the applications of this compound in synthesizing furan derivatives?
A7: this compound serves as a valuable building block in furan synthesis. One approach involves its reaction with mesoionic 1,3-oxathiolones, generated in situ from phenyl(thiocarbonyloxy)acetic acids. [] This reaction affords furan derivatives via a thermal cycloaddition followed by carbon oxysulfide elimination. []
Q7: Can this compound be used to synthesize coumarin derivatives?
A8: Yes, this compound is a key starting material in the synthesis of 4-arylcoumarins. [] A copper-catalyzed hydroarylation reaction with arylboronic acids in the presence of a base and a copper catalyst like Cu(OAc) allows for the efficient construction of the coumarin core. []
Q8: Have computational methods been employed to study this compound?
A9: Yes, computational studies have been performed on this compound, primarily focusing on its reactivity and reaction mechanisms. For instance, AM1 and DFT calculations have been used to investigate the transition state structures involved in its cycloaddition reactions with phospha-heterocycles. [, ] These studies provide valuable insights into the factors governing the regio- and stereoselectivity of these reactions.
Q9: What is the role of this compound in palladium chemistry?
A10: this compound is used as a substrate in palladium-catalyzed oxidative carbonylation reactions. These reactions offer an efficient route to synthesize this compound itself or other valuable compounds like N-substituted phthalimides. [, ] The palladium catalyst, often complexed with ligands like phosphines or nitrogen-containing compounds, plays a crucial role in activating the alkyne and facilitating the carbonylation process. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,5R)-3,3,5-trimethylcyclohexyl] acetate](/img/structure/B1582841.png)
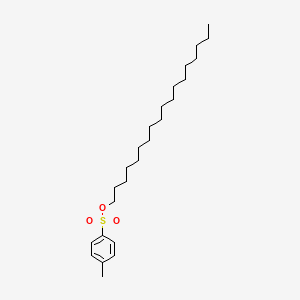
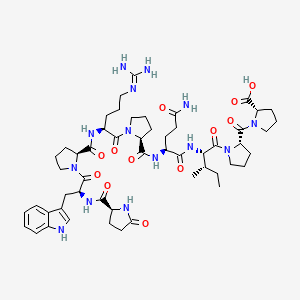
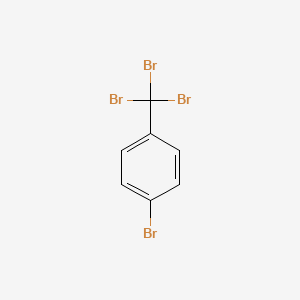

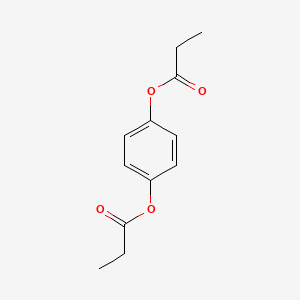
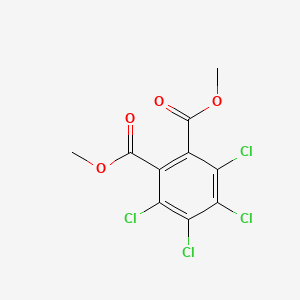
![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-Hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one](/img/structure/B1582851.png)
